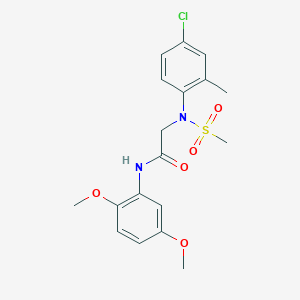
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with the molecular formula C18H21ClN2O5S . This compound is characterized by the presence of a chloro group, a methyl group, and a methylsulfonyl group attached to an aniline ring, which is further connected to an acetamide group substituted with a dimethoxyphenyl ring.
Vorbereitungsmethoden
The synthesis of N2-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Analyse Chemischer Reaktionen
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo several types of chemical reactions:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The dimethoxyphenyl ring can further enhance these interactions through π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-chloro-4-(methylsulfonyl)benzoic acid: Shares the chloro and methylsulfonyl groups but lacks the acetamide and dimethoxyphenyl groups.
Benzenamine, 2-chloro-4-(methylsulfonyl): Similar structure but without the acetamide and dimethoxyphenyl groups.
Eigenschaften
Molekularformel |
C18H21ClN2O5S |
|---|---|
Molekulargewicht |
412.9g/mol |
IUPAC-Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O5S/c1-12-9-13(19)5-7-16(12)21(27(4,23)24)11-18(22)20-15-10-14(25-2)6-8-17(15)26-3/h5-10H,11H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
ZHHXPYMMHNEOAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B411363.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide](/img/structure/B411365.png)
![N-Benzyl-2-[(4-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B411366.png)
![2-[3-chloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411367.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411368.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411369.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411370.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411371.png)
![N-(2,5-dimethoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411373.png)
![N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B411377.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B411378.png)
![Ethyl 4-({[3-chloro-4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411379.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B411381.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411382.png)
